[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

Catalog No.
S13960385
CAS No.
M.F
C31H25FN2O9
M. Wt
588.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-di...

Product Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate

Molecular Formula

C31H25FN2O9

Molecular Weight

588.5 g/mol

InChI

InChI=1S/C31H25FN2O9/c1-31(43-28(38)21-15-9-4-10-16-21)24(42-27(37)20-13-7-3-8-14-20)23(18-40-26(36)19-11-5-2-6-12-19)41-29(31)34-17-22(32)25(35)33-30(34)39/h2-17,23-24,29H,18H2,1H3,(H,33,35,39)/t23-,24-,29-,31-/m1/s1

InChI Key

DBNWXXHQEQCDIA-KTWNKCLUSA-N

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

The compound [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a methyloxolane ring substituted with dibenzoyloxy and a pyrimidine moiety that includes a fluorine atom and dioxo groups. This structural configuration suggests potential interactions with biological targets, making it a candidate for further pharmacological investigation.

The chemical reactivity of this compound can be analyzed through various mechanisms:

  • Esterification: The benzoate group can undergo hydrolysis in the presence of water or alcohols, leading to the formation of the corresponding acids and alcohols.
  • Nucleophilic Substitution: The fluorine atom on the pyrimidine ring may participate in nucleophilic substitution reactions, which can modify the biological activity of the compound.
  • Reduction Reactions: The dioxo groups can be reduced to form hydroxyl or amine functionalities, potentially altering the compound's pharmacological properties.

These reactions highlight the compound's versatility and potential for modification in synthetic chemistry.

The biological activity of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate can be predicted using structure-activity relationship models. Studies have shown that compounds with similar structural features often exhibit significant biological activities such as:

  • Antiviral Activity: The presence of fluorine and dioxopyrimidine structures is associated with enhanced potency against viral targets.
  • Antitumor Properties: Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation.

Computer-aided predictions suggest that this compound may interact with various biological pathways, indicating its potential therapeutic applications .

Several synthetic routes can be employed to produce this compound:

  • Multi-step Synthesis: Starting from simple precursors, the synthesis may involve:
    • Formation of the oxolane ring via cyclization reactions.
    • Introduction of the dibenzoyloxy groups through acylation reactions.
    • Fluorination of the pyrimidine moiety using fluorinating agents.
  • One-Pot Reactions: Advances in synthetic methodologies allow for one-pot reactions that simplify the process by combining multiple steps into a single reaction vessel, enhancing yield and reducing purification steps.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and conditions can improve the sustainability of the synthesis process.

The unique structure of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate suggests various applications:

  • Pharmaceutical Development: As a potential drug candidate targeting viral infections or cancer.
  • Chemical Probes: For studying biological pathways involving nucleic acids due to its pyrimidine component.

Interaction studies utilizing computational docking and molecular dynamics simulations can provide insights into how this compound interacts with specific biological targets. Such studies typically focus on:

  • Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.
  • Mechanistic Pathways: Understanding how binding influences biological processes at a molecular level.

These studies are crucial for elucidating the therapeutic potential and optimizing lead compounds for drug development .

Several compounds share structural similarities with [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate, highlighting its uniqueness:

Compound NameStructural FeaturesNotable Activities
5-FluorouracilPyrimidine baseAnticancer
DoxorubicinAnthracycline structureAntitumor
Benzoyl peroxidePeroxide groupAntimicrobial

This table illustrates how similar compounds differ in their structural features and biological activities while emphasizing the unique aspects of the target compound.

The exploration of these similarities helps in understanding structure-function relationships critical for drug design and development.

XLogP3

4.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

588.15440854 g/mol

Monoisotopic Mass

588.15440854 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

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